molecular formula C10H6Cl4O3S B13822789 Glenbar CAS No. 3765-57-9

Glenbar

Cat. No.: B13822789
CAS No.: 3765-57-9
M. Wt: 348.0 g/mol
InChI Key: KNDXZFMNQKSIHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glenbar involves the esterification of benzoic acid derivatives. The process typically includes the reaction of 2,3,5,6-tetrachlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors where the reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through crystallization and filtration techniques to obtain a high-purity compound suitable for agricultural use.

Chemical Reactions Analysis

Types of Reactions

Glenbar undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of various chlorinated benzoic acids.

    Reduction: Reduction typically yields the corresponding alcohols or amines.

    Substitution: Substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Glenbar has a wide range of applications in scientific research, including:

Mechanism of Action

Glenbar exerts its herbicidal effects by inhibiting the growth of annual grasses and broad-leaved weeds. The compound interferes with the normal metabolic processes of the plants, leading to their eventual death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound disrupts the synthesis of essential proteins and enzymes required for plant growth.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, ethyl ester
  • Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, propyl ester

Uniqueness

Glenbar is unique due to its specific chemical structure, which provides it with distinct herbicidal properties. Compared to similar compounds, this compound has a higher efficacy in controlling a broader range of weeds and is more stable under various environmental conditions.

Properties

CAS No.

3765-57-9

Molecular Formula

C10H6Cl4O3S

Molecular Weight

348.0 g/mol

IUPAC Name

methyl 2,3,5,6-tetrachloro-4-methylsulfanylcarbonylbenzoate

InChI

InChI=1S/C10H6Cl4O3S/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3

InChI Key

KNDXZFMNQKSIHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)SC)Cl)Cl

Color/Form

[Melnikov NN;  Residue Reviews;  FA Gunther & JD Gunther, Ed;  Springer-Verlag, NY, NY, 36: 154 (1971)] White crystalline substance

melting_point

[Melnikov NN;  Residue Reviews;  FA Gunther & JD Gunther, Ed;  Springer-Verlag, NY, NY, 36: 154 (1971)] 161-162 °C

physical_description

White solid;  [HSDB]

solubility

[Melnikov NN;  Residue Reviews;  FA Gunther & JD Gunther, Ed;  Springer-Verlag, NY, NY, 36: 154 (1971)] Practically insol in water (0.36 mg/l;  highly sol in most organic solvents

Origin of Product

United States

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